molecular formula C25H25NO6 B11399011 N-(3,4-dimethoxybenzyl)-3-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide

N-(3,4-dimethoxybenzyl)-3-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide

Cat. No.: B11399011
M. Wt: 435.5 g/mol
InChI Key: KSGPKSKWCYQRGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3,4-dimethoxybenzyl)-3-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide is a synthetic organic compound that belongs to the class of furochromenes. This compound is characterized by its complex structure, which includes a benzyl group substituted with methoxy groups, a furochromene core, and a propanamide side chain. It is of interest in various fields of scientific research due to its potential biological activities and unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dimethoxybenzyl)-3-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the furochromene core: This step involves the cyclization of a suitable precursor, such as a substituted coumarin, under acidic or basic conditions to form the furochromene ring system.

    Introduction of the benzyl group: The benzyl group, substituted with methoxy groups, is introduced through a nucleophilic substitution reaction, often using a benzyl halide and a base.

    Attachment of the propanamide side chain: The final step involves the formation of the amide bond, typically through the reaction of an amine with an acyl chloride or an anhydride.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This can include the use of more efficient catalysts, solvents, and reaction conditions to ensure high purity and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dimethoxybenzyl)-3-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups on the benzyl ring can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The carbonyl group in the furochromene core can be reduced to form alcohols.

    Substitution: The benzyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like nitric acid (HNO₃) for nitration or halogens (Cl₂, Br₂) for halogenation are commonly employed.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

N-(3,4-dimethoxybenzyl)-3-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as anti-inflammatory or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials or as a chemical intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of N-(3,4-dimethoxybenzyl)-3-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

    N-(3,4-dimethoxybenzyl)-3-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetamide: Similar structure with an acetamide side chain instead of propanamide.

    N-(3,4-dimethoxybenzyl)-3-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)butanamide: Similar structure with a butanamide side chain.

Uniqueness

N-(3,4-dimethoxybenzyl)-3-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide is unique due to its specific combination of functional groups and the furochromene core, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications and potential therapeutic uses.

Properties

Molecular Formula

C25H25NO6

Molecular Weight

435.5 g/mol

IUPAC Name

N-[(3,4-dimethoxyphenyl)methyl]-3-(3,5-dimethyl-7-oxofuro[3,2-g]chromen-6-yl)propanamide

InChI

InChI=1S/C25H25NO6/c1-14-13-31-21-11-22-19(10-18(14)21)15(2)17(25(28)32-22)6-8-24(27)26-12-16-5-7-20(29-3)23(9-16)30-4/h5,7,9-11,13H,6,8,12H2,1-4H3,(H,26,27)

InChI Key

KSGPKSKWCYQRGH-UHFFFAOYSA-N

Canonical SMILES

CC1=COC2=CC3=C(C=C12)C(=C(C(=O)O3)CCC(=O)NCC4=CC(=C(C=C4)OC)OC)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.